molecular formula C14H21N3O4 B2874835 N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 2034259-53-3

N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No. B2874835
CAS RN: 2034259-53-3
M. Wt: 295.339
InChI Key: JSKDNOHJPXGJFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the hexahydrocinnoline ring and various functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide and ketone groups are polar and may be involved in various chemical reactions. The hexahydrocinnoline ring might also participate in reactions depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, melting point, boiling point, and reactivity. Specific data would require experimental determination .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Carboxamide Derivatives for Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, related in structure to the compound of interest, have shown potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia. Some derivatives were potent enough to be considered for in vivo testing against subcutaneous colon 38 tumors in mice, highlighting their potential as anticancer agents (Deady et al., 2003).

  • Functionalized Amino Acid Derivatives : A study on functionalized amino acid derivatives, aimed at designing new anticancer agents, synthesized compounds that showed significant cytotoxicity against human cancer cell lines, particularly in ovarian and oral cancers. This approach underscores the relevance of structurally similar compounds in developing effective cancer therapies (Kumar et al., 2009).

Structural and Mechanistic Studies

  • Helical Structures of Oligoamides : Research into the helical structures of oligoamides based on quinolinecarboxylic acid derivatives, which could be structurally related to the compound , offers insights into the design principles for developing molecules with specific conformations and properties, potentially useful in drug design and material science (Jiang et al., 2003).

Potential Anticancer Activity

  • Carboxamide Derivative Antitumor Activity : A study on the DFT conformational and reactivity analysis, along with docking and MD simulations of a carboxamide derivative with potential antitumor activity, illuminates the chemical characteristics and bioactivity prediction through electronic structure approaches. Such studies are crucial for understanding the interactions at the molecular level and for designing compounds with enhanced biological activities (Al-Otaibi et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological effects. Proper safety precautions should be taken when handling it, including the use of personal protective equipment .

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-17-12(18)7-10-6-9(4-5-11(10)16-17)14(19)15-8-13(20-2)21-3/h7,9,13H,4-6,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKDNOHJPXGJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

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